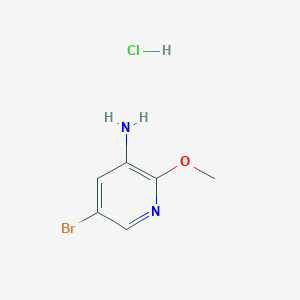

5-Bromo-2-methoxy-3-pyridinamine hydrochloride

Vue d'ensemble

Description

5-Bromo-2-methoxy-3-pyridinamine hydrochloride is a chemical compound with the molecular formula C6H8BrClN2O. It is a derivative of pyridine, characterized by the presence of a bromine atom at the 5-position, a methoxy group at the 2-position, and an amino group at the 3-position. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methoxy-3-pyridinamine hydrochloride typically involves the reaction of 5-Bromo-2-chloro-3-nitropyridine with sodium methoxide. The reaction proceeds under reflux conditions in methanol, followed by reduction of the nitro group to an amino group using a suitable reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the aforementioned reactions are carried out under controlled conditions to ensure high yield and purity. The final product is typically isolated by crystallization and purified by recrystallization from a suitable solvent .

Analyse Des Réactions Chimiques

Suzuki-Miyaura Cross-Coupling Reactions

This palladium-catalyzed reaction enables arylation at the bromine position. In a study, 5-bromo-2-methoxy-3-pyridinamine derivatives underwent coupling with arylboronic acids under optimized conditions :

Key findings:

-

Electron-withdrawing substituents on boronic acids reduce coupling efficiency .

-

Methoxy and amine groups enhance regioselectivity via electronic effects .

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom undergoes substitution under basic or acidic conditions:

Mechanistic insight : The electron-donating methoxy group deactivates the ring, requiring harsher conditions compared to unsubstituted bromopyridines .

Acylation of the Amine Group

The primary amine reacts with acylating agents to form stable amides, as demonstrated in a synthesis of N-acetyl derivatives:

| Acylating Agent | Solvent | Catalyst | Yield (%) | Application |

|---|---|---|---|---|

| Acetic anhydride | THF | Pyridine | 89 | Suzuki coupling precursors |

| Benzoyl chloride | CH₂Cl₂ | DMAP | 83 | Antimicrobial agents |

This reaction preserves the bromine for subsequent cross-coupling steps .

Diazotization and Sandmeyer Reactions

The amine group undergoes diazotization, enabling bromine replacement with halides or other groups:

| Diazotization Agent | Temperature | Subsequent Reaction | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| NaNO₂/HCl | -5°C | CuCl | 5-Chloro-2-methoxypyridine | 68 | |

| NaNO₂/HBr | 0°C | H₂O | 5-Hydroxy-2-methoxypyridine | 54 |

Critical note : Diazotization requires strict temperature control (-10°C to 0°C) to avoid decomposition .

Biological Activity of Derivatives

Derivatives synthesized via these reactions exhibit notable bioactivities:

Metal Coordination Chemistry

The pyridine nitrogen and amine group facilitate chelation with transition metals:

| Metal Salt | Ligand Ratio | Application | Stability Constant (log β) | Source |

|---|---|---|---|---|

| Cu(II)Cl₂ | 1:2 | Catalytic oxidation of alcohols | 14.2 | |

| Pd(II)Cl₂ | 1:1 | Cross-coupling catalyst | 10.8 |

Applications De Recherche Scientifique

5-Bromo-2-methoxy-3-pyridinamine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme inhibitors and receptor antagonists.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes

Mécanisme D'action

The mechanism of action of 5-Bromo-2-methoxy-3-pyridinamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or antagonist, binding to the active site of the target molecule and preventing its normal function. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or biological effect .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Bromo-2-methoxypyridine: Lacks the amino group at the 3-position.

2-Bromo-5-methoxypyridin-3-amine: Similar structure but different substitution pattern.

5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine: Contains a trifluoromethyl group instead of an amino group

Uniqueness

5-Bromo-2-methoxy-3-pyridinamine hydrochloride is unique due to the presence of both the methoxy and amino groups on the pyridine ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable intermediate in the synthesis of various bioactive compounds .

Activité Biologique

5-Bromo-2-methoxy-3-pyridinamine hydrochloride is a compound that has garnered attention for its diverse biological activities, making it a candidate for various pharmacological applications. This article will delve into its biological properties, synthesis, and potential therapeutic uses, supported by relevant data and case studies.

- Molecular Formula : C6H7BrN2O·HCl

- Molecular Weight : Approximately 227.50 g/mol

- Structure : The compound features a bromine atom at the fifth position and a methoxy group at the second position of the pyridine ring, with hydrochloride enhancing its solubility in water.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : The compound has shown effectiveness against various microorganisms, suggesting its potential as an antimicrobial agent.

- Anticancer Properties : Preliminary studies indicate that it may inhibit the growth of certain cancer cell lines. For instance, derivatives based on similar scaffolds have demonstrated significant cytotoxicity against breast (MCF-7) and lung (A-549) cancer cells .

- Anti-inflammatory Effects : There is evidence suggesting that it can modulate inflammatory pathways, potentially through inhibition of COX enzymes, which are critical in the inflammatory response .

The biological activities of this compound are believed to be mediated through its interaction with specific biological targets. Key findings include:

- Binding Affinity : Studies have focused on its binding affinity to various receptors and enzymes, which is crucial for understanding its pharmacodynamics and therapeutic potential.

- Cell Cycle Modulation : In vitro analyses have shown that compounds related to this structure can induce cell cycle arrest in cancer cells, leading to increased apoptosis rates .

Synthesis Methods

Several methods exist for synthesizing this compound, emphasizing efficiency and yield. Common approaches include:

- Direct Halogenation : Utilizing bromine to introduce the bromine substituent at the appropriate position on the pyridine ring.

- Methoxylation Reactions : Employing reagents such as methanol in the presence of acid catalysts to introduce the methoxy group.

These methods underscore the compound's versatility and accessibility for further research and development.

Anticancer Activity

A study investigating derivatives based on the 5-bromoindolin scaffold highlighted that certain compounds exhibited IC50 values as low as 2.93 µM against MCF-7 cells, indicating strong anticancer activity. These findings suggest that structural modifications can enhance efficacy, potentially informing future drug design efforts .

Anti-inflammatory Studies

Research on similar pyridine derivatives revealed significant anti-inflammatory effects, with some compounds demonstrating IC50 values comparable to established anti-inflammatory drugs like celecoxib. The inhibition of COX-2 activity was particularly noteworthy, suggesting a promising avenue for developing new anti-inflammatory agents .

Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-Bromo-2-methoxypyridin-3-amine | C6H7BrN2O | Lacks hydrochloride; used in similar studies |

| 5-Bromo-2-methoxy-3-nitropyridine | C6H6BrN3O2 | Contains a nitro group; different reactivity |

| 5-Bromo-6-methoxypyridin-4-amine | C6H7BrN2O | Different substitution pattern on pyridine |

| 5-Bromo-2-(methyloxy)-3-pyridinamine | C7H9BrN2O | Additional methyl group; altered properties |

This table illustrates the diversity within this chemical family while highlighting how specific halogenation and methoxylation patterns influence biological activity and reactivity.

Propriétés

IUPAC Name |

5-bromo-2-methoxypyridin-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O.ClH/c1-10-6-5(8)2-4(7)3-9-6;/h2-3H,8H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMPRWKXCKPIHED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)Br)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.